![molecular formula C18H21NO2 B12590629 [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-84-5](/img/structure/B12590629.png)
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, featuring two phenyl groups and two hydroxyl groups attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol typically involves the reaction of pyrrolidine derivatives with phenyl-containing reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce the phenyl groups, followed by reduction reactions to form the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-2,5-Diphenylpyrrolidine: A closely related compound with similar structural features but lacking the hydroxyl groups.
2,5-Diphenylpyrrolidine: Another related compound with variations in the substitution pattern on the pyrrolidine ring.
Uniqueness
[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives.
Propriétés
Numéro CAS |
648419-84-5 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(hydroxymethyl)-2,5-diphenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-12-15-11-18(13-21,16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,15,17,19-21H,11-13H2/t15-,17+,18+/m1/s1 |
Clé InChI |
VXLLPRWDPHCECO-NJAFHUGGSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO |
SMILES canonique |
C1C(C(NC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


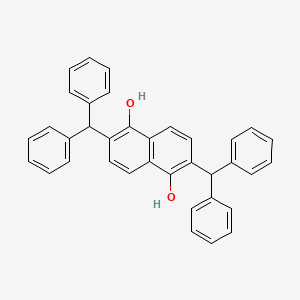
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
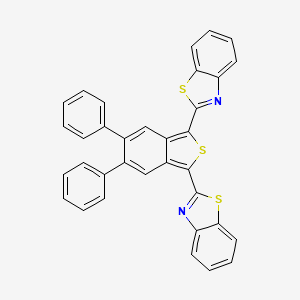
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
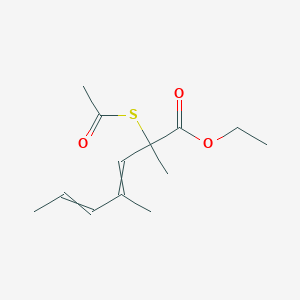

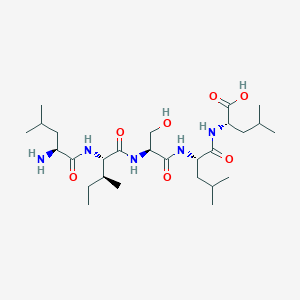
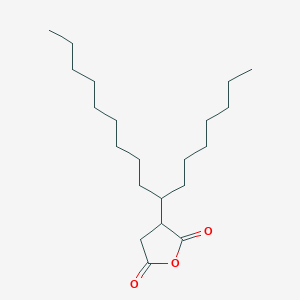

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
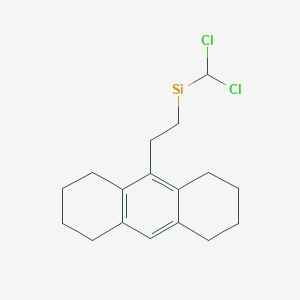
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
